1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves a [3+2] cycloaddition reaction. This reaction is carried out by reacting isoquinolinium ylides with fumaronitrile under specific conditions . The cycloimmonium ylides act as 1,3-dipoles and react in situ with fumaronitrile to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This mechanism makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
- 1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
Uniqueness
1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyano and fluorophenyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and drug development .
Properties
Molecular Formula |
C20H12FN3O |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H12FN3O/c21-15-5-7-16(8-6-15)23-20(25)18-11-14(12-22)19-17-4-2-1-3-13(17)9-10-24(18)19/h1-11H,(H,23,25) |
InChI Key |
RTROIFFZOZJKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=C(C=C3C(=O)NC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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